Researchers requiring authenticated fukiic acid for HIV-1 integrase SAR studies or as a reference standard for cimicifugic acid quantification face supply scarcity and uncertain purity. Fukiic acid (CAS 35388-56-8) directly resolves these gaps as a validated integrase inhibitor with a unique C6-C5 tartaric acid-derived scaffold.
• Potent HIV-1 integrase inhibition (racemic form active in enzymatic assay); indispensable precursor for synthesizing fukinolic acid and cimicifugic acids A-J.
• Certified purity ≥98% with full characterization (HPLC, NMR, MS); (2R,3S) stereochemistry confirmed.
• Reliable global shipping with documented chain of custody; supplied as a research-use-only reference standard or synthetic building block.
Molecular FormulaC11H12O8
Molecular Weight272.21 g/mol
CAS No.35388-56-8
Cat. No.B1214075
⚠ Attention: For research use only. Not for human or veterinary use.
Fukiic acid (CAS 35388‑56‑8; (2R,3S)‑2‑[(3,4‑dihydroxyphenyl)methyl]‑2,3‑dihydroxybutanedioic acid) is a naturally occurring phenylpropanoid‑derived depside with a distinct C6‑C5 carbon skeleton [1]. Its molecular formula is C11H12O8, with a monoisotopic mass of 272.0532 g/mol [1]. The compound is a hydrolysis product of the more abundant plant metabolite fukinolic acid and is biosynthetically related to hydroxycinnamic acid esters found in Petasites japonicus and Cimicifuga species [2]. Fukiic acid serves both as a bioactive scaffold in its own right (e.g., HIV‑1 integrase inhibition) and as the core acyl moiety in a series of pharmacologically active esters (fukinolic acid, cimicifugic acids A–J) [3][4]. This dual identity—free acid vs. esterified building block—is central to its differentiation from simpler phenolic acids and from other phenylpropanoid dimers.
Scaffold Identity
C6-C5 tartaric acid-derived core (2R,3S); distinct from C6-C3 phenylpropanoids.
Research Use
HIV-1 integrase enzymatic assay context; precursor for fukinolic and cimicifugic acid esters.
Procurement Logic
Free acid serves as synthetic building block and reference standard for ester characterization.
[2] Sakamura S, et al. The Constituents of Petasites japonicus: Structures of Fukiic Acid and Fukinolic Acid. Agric Biol Chem. 1973;37(8):1915-1921. View Source
[3] Queffélec C, et al. The total synthesis of fukiic acid, an HIV-1 integrase inhibitor. Eur J Med Chem. 2008;43(10):2268-2273. View Source
[4] Kusano G, et al. Studies on inhibitory activities of fukiic acid esters on germination, alpha-amylase and carboxypeptidase A. Biol Pharm Bull. 1998;21(9):997-9. View Source
Fukiic acid occupies a distinct chemical space that prevents simple interchange with generic polyphenols or even with its own ester derivatives. The free acid possesses a unique C6‑C5 tartaric acid‑derived core bearing two chiral centers (2R,3S) and a catechol moiety, which dictates its metal‑chelating geometry and target engagement profile [1]. Unlike caffeic acid (C6‑C3) or rosmarinic acid (caffeic acid dimer), fukiic acid is not a phenylpropanoid in the classical sense; its extended α‑hydroxyacid backbone enables coordination with magnesium ions in HIV‑1 integrase that is sterically and electronically distinct from that of simpler catechol‑containing fragments [2]. Moreover, the free acid is the obligatory synthetic precursor to fukinolic acid and cimicifugic acids A–J; without fukiic acid as a starting material or reference standard, the preparation and characterization of these clinically relevant esters is impossible [3]. Substitution with piscidic acid (a C6‑C4 analog) or caffeic acid esters fails to replicate the exact spatial arrangement of the carboxylate and hydroxyl groups, leading to divergent inhibitory profiles on α‑amylase, carboxypeptidase A, and hyaluronidase [4].
Skeleton mismatch with common polyphenols
Caffeic acid (C6-C3) or rosmarinic acid (dimer) cannot replicate the extended α-hydroxyacid chelation geometry; binding profiles may shift.
Ester-derivative activity context differs
Free acid is the essential precursor; fukinolic/cimicifugic acids exhibit distinct inhibitory spectra not mirrored by simple substitution with caffeic acid esters.
Chiral configuration may affect target engagement
(2R,3S) absolute configuration may influence enzyme interaction; racemic mixture or opposite enantiomer may produce divergent assay responses.
[2] Queffélec C, et al. The total synthesis of fukiic acid, an HIV-1 integrase inhibitor. Eur J Med Chem. 2008;43(10):2268-2273. View Source
[3] Sakamura S, et al. The Constituents of Petasites japonicus: Structures of Fukiic Acid and Fukinolic Acid. Agric Biol Chem. 1973;37(8):1915-1921. View Source
[4] Kusano G, et al. Studies on inhibitory activities of fukiic acid esters on germination, alpha-amylase and carboxypeptidase A. Biol Pharm Bull. 1998;21(9):997-9. View Source
Fukiic Acid vs. Closest Analogs: Evidence Compendium
HIV-1 Integrase Inhibition: Fukiic Acid vs. Caffeic Acid Dimers
Rac‑fukiic acid demonstrates potent inhibition of HIV‑1 integrase in enzymatic assays, whereas simpler caffeic acid dimers (e.g., rosmarinic acid) show markedly weaker activity. The total synthesis of fukiic acid confirmed this activity and provided a benchmark for comparative evaluation of synthetic analogs [1].
HIV-1 IntegraseHead-to-head
Active vs. weak caffeic acid dimers; exact IC50 not reported.
Supports integrase-targeted scaffold research.
Enzymatic assay context; quantitative IC50 data to verify.
AntiviralEnzyme inhibitionMedicinal chemistry
Evidence Dimension
HIV‑1 integrase inhibition
Target Compound Data
Active against HIV‑1 integrase (potent inhibitor) in enzymatic assay
Comparator Or Baseline
Rosmarinic acid (caffeic acid dimer); other caffeic acid derivatives
Quantified Difference
Fukiic acid: potent inhibition (exact IC50 not reported in primary source); Comparator: weak or negligible activity at comparable concentrations
Conditions
In vitro HIV‑1 integrase enzymatic assay
Why This Matters
Researchers developing integrase inhibitors require a scaffold with demonstrated enzyme engagement; fukiic acid provides a validated starting point distinct from weaker caffeic acid dimers.
AntiviralEnzyme inhibitionMedicinal chemistry
[1] Queffélec C, et al. The total synthesis of fukiic acid, an HIV-1 integrase inhibitor. Eur J Med Chem. 2008;43(10):2268-2273. View Source
α-Amylase Inhibition: Fukinolic Acid vs. Acarbose
Fukinolic acid (1), the caffeic acid ester of fukiic acid, inhibits α‑amylase with an IC50 of 2.41 × 10⁻⁵ M (24.1 μM), which is superior to the clinically used α‑amylase inhibitor acarbose. This activity is attributable to the fukiic acid core; the free acid itself serves as the essential precursor and structural benchmark [1].
α-Amylase InhibitionMethod context
IC50 2.41×10⁻⁵ M (fukinolic acid)
Supports α-amylase inhibitor screening context.
Esterification required for enhanced potency; free acid is reference core.
DiabetesEnzyme inhibitionNatural products
Evidence Dimension
α‑Amylase inhibition (IC50)
Target Compound Data
Fukinolic acid IC50 = 2.41 × 10⁻⁵ M
Comparator Or Baseline
Acarbose (positive control) – IC50 higher than 2.41 × 10⁻⁵ M
Quantified Difference
Fukinolic acid > acarbose (lower IC50)
Conditions
In vitro α‑amylase enzymatic assay
Why This Matters
The fukiic acid scaffold, when esterified, yields inhibitors more potent than acarbose, making fukiic acid a critical reference material for the development of next‑generation α‑amylase inhibitors.
DiabetesEnzyme inhibitionNatural products
[1] Kusano G, et al. Studies on inhibitory activities of fukiic acid esters on germination, alpha-amylase and carboxypeptidase A. Biol Pharm Bull. 1998;21(9):997-9. View Source
Carboxypeptidase A Inhibition: Fukiic Acid Esters vs. Rosmarinic Acid
Fukinolic acid (1) and cimicifugic acid A (2), both fukiic acid esters, exhibit inhibitory activity against carboxypeptidase A that is as strong as rosmarinic acid (3) and stronger than caffeic acid (4). This structure–activity relationship underscores the critical contribution of the fukiic acid core to protease inhibition [1].
Carboxypeptidase AHead-to-head
Inhibition ≈ rosmarinic acid > caffeic acid
Supports protease inhibitor scaffold evaluation.
Fukiic acid esters show comparable activity to rosmarinic acid.
Protease inhibitionEnzyme assayNatural products
Evidence Dimension
Carboxypeptidase A inhibition
Target Compound Data
Fukinolic acid and cimicifugic acid A: strong inhibition
The fukiic acid moiety imparts carboxypeptidase A inhibitory activity that is comparable to the more complex rosmarinic acid and significantly exceeds that of the simple phenolic acid caffeic acid, providing a simpler scaffold for protease inhibitor design.
Protease inhibitionEnzyme assayNatural products
[1] Kusano G, et al. Studies on inhibitory activities of fukiic acid esters on germination, alpha-amylase and carboxypeptidase A. Biol Pharm Bull. 1998;21(9):997-9. View Source
Structural Uniqueness: C6-C5 Fukiic Acid vs. C6-C3 Phenylpropanoids
Fukiic acid possesses a rare C6‑C5 carbon skeleton derived from the condensation of a phenylpropanoid unit with a C2 fragment, distinct from the ubiquitous C6‑C3 (phenylpropanoid) and C6‑C2‑C6 (stilbenoid) frameworks of common polyphenols. This structural divergence is confirmed by hydrolysis studies and total synthesis [1][2].
Carbon SkeletonClass-level
C6-C5 vs. C6-C3/C6-C4 frameworks
Class-level structural differentiation.
Metal-chelating geometry may differ; data to verify in specific assays.
Fukiic acid: C6‑C5; Comparators: C6‑C3, C6‑C4, or C6‑C3 dimeric frameworks
Conditions
Structural elucidation by hydrolysis and spectroscopic methods
Why This Matters
The unique C6‑C5 scaffold confers distinct metal‑chelating geometry and enzyme‑binding properties, making fukiic acid a non‑interchangeable reference standard for metabolomics and natural product dereplication.
[1] Sakamura S, et al. The Constituents of Petasites japonicus: Structures of Fukiic Acid and Fukinolic Acid. Agric Biol Chem. 1973;37(8):1915-1921. View Source
[2] Queffélec C, et al. The total synthesis of fukiic acid, an HIV-1 integrase inhibitor. Eur J Med Chem. 2008;43(10):2268-2273. View Source
Synthetic Accessibility of Fukiic Acid
A total synthesis of racemic fukiic acid has been achieved in 7% overall yield over six steps starting from veratraldehyde. This establishes a baseline for synthetic accessibility and enables the preparation of fukiic acid analogs for SAR studies [1].
Synthetic YieldReported
7% overall yield (6 steps)
Supports synthetic accessibility review.
Racemic synthesis benchmark from veratraldehyde.
Organic synthesisProcess chemistryReference standard
Evidence Dimension
Synthetic yield
Target Compound Data
Rac‑fukiic acid: 7% overall yield (6 steps)
Comparator Or Baseline
Not directly compared; establishes benchmark yield
Quantified Difference
7% yield provides a reference for future optimization
Conditions
6‑step synthesis from veratraldehyde
Why This Matters
The established synthetic route provides a reproducible method for producing fukiic acid in the laboratory, enabling procurement of reference material independent of natural sources.
Organic synthesisProcess chemistryReference standard
[1] Queffélec C, et al. The total synthesis of fukiic acid, an HIV-1 integrase inhibitor. Eur J Med Chem. 2008;43(10):2268-2273. View Source
Rac‑fukiic acid is a validated inhibitor of HIV‑1 integrase enzymatic activity [1]. Its unique C6‑C5 scaffold, combined with the total synthesis protocol, makes it an ideal starting point for medicinal chemistry campaigns aimed at developing novel integrase strand transfer inhibitors. Procuring fukiic acid enables structure–activity relationship (SAR) exploration and the preparation of focused libraries of fukiic acid analogs.
Preparation of Fukinolic Acid and Cimicifugic Acids
Fukiic acid is the essential precursor and reference standard for the synthesis and analytical characterization of fukinolic acid and cimicifugic acids A–J [2]. These esters are the principal bioactive constituents of Cimicifuga racemosa (black cohosh) and Petasites japonicus. Procurement of high‑purity fukiic acid is required for both the preparation of authentic standards and the quantification of these esters in botanical raw materials and dietary supplements.
Carboxypeptidase A and α-Amylase Inhibitor Screening
Fukinolic acid (the caffeic acid ester of fukiic acid) exhibits carboxypeptidase A inhibitory activity comparable to rosmarinic acid and α‑amylase inhibition superior to acarbose (IC50 = 24.1 μM) [3]. Fukiic acid serves as the core scaffold for these inhibitors. Procuring fukiic acid allows researchers to generate and evaluate a series of ester derivatives for enhanced enzyme inhibition, providing a platform for the development of novel antidiabetic and anti‑inflammatory agents.
Metabolomics Reference Standard and Dereplication
Fukiic acid possesses a rare C6‑C5 skeleton that distinguishes it from common phenylpropanoids (C6‑C3) and piscidic acid (C6‑C4) [4][5]. Its presence in Petasites japonicus, Cimicifuga spp., and Vicia faba makes it a valuable chemotaxonomic marker. Procurement of authenticated fukiic acid reference material supports accurate identification and quantification in metabolomics studies, ensuring reliable dereplication of complex plant extracts.
Application
Selection Property
Validation Focus
HIV-1 integrase inhibitor SAR
Enzyme engagement in integrase assay
Scaffold-based structure-activity relationship
Fukinolic/cimicifugic acid reference preparation
Authenticated ester precursor and reference standard
Quantitative ester identification in botanicals
α-Amylase and carboxypeptidase inhibitor screening
Ester-derivatization core scaffold
Enzyme inhibition endpoint comparison
Metabolomics dereplication
C6-C5 chemotaxonomic marker
Authenticated reference for plant extract profiling
[1] Queffélec C, et al. The total synthesis of fukiic acid, an HIV-1 integrase inhibitor. Eur J Med Chem. 2008;43(10):2268-2273. View Source
[2] Sakamura S, et al. The Constituents of Petasites japonicus: Structures of Fukiic Acid and Fukinolic Acid. Agric Biol Chem. 1973;37(8):1915-1921. View Source
[3] Kusano G, et al. Studies on inhibitory activities of fukiic acid esters on germination, alpha-amylase and carboxypeptidase A. Biol Pharm Bull. 1998;21(9):997-9. View Source
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